molecular formula C13H18N2O6 B7766089 2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine

Cat. No.: B7766089
M. Wt: 298.29 g/mol
InChI Key: QLCHSFANIMPXON-UHFFFAOYSA-N
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Description

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine is a chemical compound with the molecular formula C13H18N2O6 and a molecular weight of 298.3. It is a salt formed from the combination of 3-Pyrrolidin-2-yl-pyridine and tartaric acid in a 1:1 ratio. This compound is used primarily in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine typically involves the reaction of 3-Pyrrolidin-2-yl-pyridine with tartaric acid. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the reagents used.

Scientific Research Applications

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Similar structure but lacks the tartrate component.

    3-(Pyrrolidin-1-yl)pyridine: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine is unique due to the presence of the tartrate component, which can enhance its solubility and stability. This makes it particularly useful in research settings where these properties are desirable.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.C4H6O6/c1-3-8(7-10-5-1)9-4-2-6-11-9;5-1(3(7)8)2(6)4(9)10/h1,3,5,7,9,11H,2,4,6H2;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHSFANIMPXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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